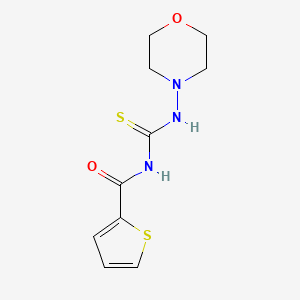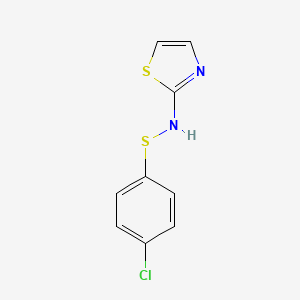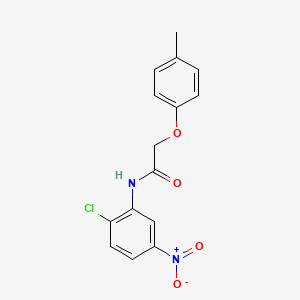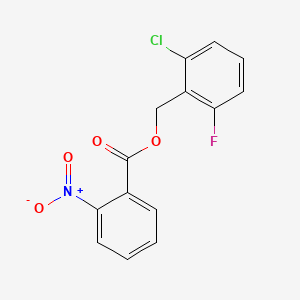
N-(morpholin-4-ylcarbamothioyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(morpholin-4-ylcarbamothioyl)thiophene-2-carboxamide is a compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a morpholine moiety, which is a six-membered ring containing one oxygen and one nitrogen atom. The presence of these heterocyclic structures contributes to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of N-(morpholin-4-ylcarbamothioyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the morpholine moiety: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the thiophene ring is replaced by the morpholine group.
Formation of the carbamothioyl linkage: The final step involves the formation of the carbamothioyl linkage, which can be achieved through the reaction of the morpholine-substituted thiophene with thiophosgene or a similar reagent.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
N-(morpholin-4-ylcarbamothioyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The morpholine moiety can be substituted with other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(morpholin-4-ylcarbamothioyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as an inhibitor of Mycobacterium tuberculosis, targeting the QcrB subunit of the menaquinol cytochrome c oxidoreductase complex.
Biological Studies: It has been used in studies to understand the mechanisms of drug resistance and to develop new therapeutic agents for tuberculosis.
Chemical Biology: The compound’s unique structure makes it a valuable tool for probing biological pathways and understanding the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of N-(morpholin-4-ylcarbamothioyl)thiophene-2-carboxamide involves its interaction with the QcrB subunit of the menaquinol cytochrome c oxidoreductase complex. This complex is part of the bc1-aa3-type cytochrome c oxidase complex, which is responsible for driving oxygen-dependent respiration in Mycobacterium tuberculosis . By inhibiting this complex, the compound disrupts the respiratory chain, leading to the death of the bacterial cells.
Comparison with Similar Compounds
N-(morpholin-4-ylcarbamothioyl)thiophene-2-carboxamide can be compared with other similar compounds, such as:
Thiazolecarboxamide derivatives: These compounds also target the QcrB subunit and have shown potential as inhibitors of Mycobacterium tuberculosis.
Indole-2-carboxamides: These compounds have been investigated for their anti-tuberculosis activity and share some structural similarities with this compound.
The uniqueness of this compound lies in its specific combination of the thiophene and morpholine moieties, which contribute to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
N-(morpholin-4-ylcarbamothioyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S2/c14-9(8-2-1-7-17-8)11-10(16)12-13-3-5-15-6-4-13/h1-2,7H,3-6H2,(H2,11,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFFBSDBFSPEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-bromophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5832064.png)
![N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide](/img/structure/B5832067.png)


![1-Ethyl-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5832094.png)

![N-[2-(4-morpholinyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5832108.png)
![2-[5-(3-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B5832114.png)

![2-[(Biphenyl-4-ylcarbonyl)amino]benzoic acid](/img/structure/B5832131.png)

![9-Methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one](/img/structure/B5832141.png)
![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5832149.png)
![N-[4-(difluoromethoxy)phenyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5832152.png)
